molecular formula C11H13Br B144967 4-(4-Bromophenyl)-2-methyl-1-butene CAS No. 138624-01-8

4-(4-Bromophenyl)-2-methyl-1-butene

Cat. No.: B144967
CAS No.: 138624-01-8
M. Wt: 225.12 g/mol
InChI Key: RUXBHBGVJQTCSF-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2-methyl-1-butene is an organic compound characterized by a bromine atom attached to a phenyl ring, which is further connected to a butene chain

Scientific Research Applications

4-(4-Bromophenyl)-2-methyl-1-butene has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2-methyl-1-butene typically involves the bromination of a precursor compound followed by a series of reactions to introduce the butene moiety. One common method is the bromination of 4-methylstyrene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the para position of the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-2-methyl-1-butene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the double bond in the butene chain can yield saturated derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a typical method.

Major Products Formed

    Substitution: Products include 4-(4-substituted phenyl)-2-methyl-1-butene derivatives.

    Oxidation: Products include 4-(4-bromophenyl)-2-methyl-1-butanol or 4-(4-bromophenyl)-2-methyl-1-butanone.

    Reduction: Products include 4-(4-bromophenyl)-2-methylbutane.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-2-methyl-1-butene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom can enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromophenyl)-2-methyl-1-butene is unique due to its specific structural features, which confer distinct reactivity and potential applications. The presence of both a bromine atom and a butene chain allows for diverse chemical modifications and functionalization, making it a valuable compound in synthetic chemistry and material science.

Properties

IUPAC Name

1-bromo-4-(3-methylbut-3-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br/c1-9(2)3-4-10-5-7-11(12)8-6-10/h5-8H,1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXBHBGVJQTCSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90566943
Record name 1-Bromo-4-(3-methylbut-3-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138624-01-8
Record name 1-Bromo-4-(3-methylbut-3-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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